N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-10-14(20-22-23(10)11-6-3-4-7-12(11)25-2)15-18-17(27-21-15)19-16(24)13-8-5-9-26-13/h3-9H,1-2H3,(H,18,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPIIFVYWKPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide is a derivative of 1,2,3-triazole and thiadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in pharmaceuticals and other fields.
1. Structural Overview
The molecular structure of the compound can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms, contributing to various biological activities.
- Thiadiazole Moiety : Enhances antimicrobial and anticancer properties.
- Furan Group : Known for its role in various biological activities.
The overall structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety generally demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 |
| Another Thiadiazole Derivative | Escherichia coli | 47.5 |
The above data indicates that the compound has a comparable or superior efficacy to standard antibiotics like ampicillin and itraconazole .
Anticancer Activity
Research indicates that triazole derivatives often possess anticancer properties. The compound's structure allows it to inhibit various cancer cell lines effectively. In particular:
- Cell Lines Tested : HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.5 |
| CEM | 0.8 |
| L1210 | 1.0 |
These results demonstrate that this compound can induce cytotoxic effects at low concentrations, suggesting its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
4. Case Studies
Several studies have highlighted the efficacy of similar compounds:
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiadiazole derivatives against various microbial strains. The results indicated that modifications in the side chains significantly influenced antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of triazole derivatives on different cancer cell lines. The findings revealed that compounds with similar structural features to our compound exhibited high cytotoxicity against multiple cancer types .
5. Conclusion
This compound represents a promising candidate for further research due to its significant biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to elucidate its mechanisms and optimize its efficacy.
Scientific Research Applications
Medicinal Chemistry
N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation. It has been tested on different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action .
Agricultural Applications
The compound's ability to interact with biological systems extends to agricultural applications:
- Pesticidal Activity : Research indicates potential use as a pesticide due to its ability to disrupt specific biochemical pathways in pests. Triazole compounds are known for their fungicidal properties, which can be leveraged in agricultural settings to protect crops from fungal infections.
Material Science
In addition to biological applications, this compound can be utilized in material science:
- Polymer Chemistry : The unique structure allows for its use as a building block in synthesizing novel polymers with enhanced properties. This application is particularly relevant in developing materials with specific mechanical or thermal characteristics .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer therapy development.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,2,4-thiadiazole moiety participates in nucleophilic substitution and cyclization reactions due to its electron-deficient nature and labile sulfur atom.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Bromination | Br₂ in CHCl₃, 0–5°C, 2 hr | 5-Bromo-thiadiazole derivative | |
| Oxidative Cyclization | NH₄Fe(SO₄)₂·12H₂O, 80°C, 4 hr | Spirocyclic thiadiazole hybrids |
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Bromination occurs at the C5 position of the thiadiazole ring under mild halogenation conditions, facilitating further cross-coupling reactions .
-
Oxidative cyclization with iron(III) sulfate generates fused spirocyclic structures, enhancing molecular complexity .
Triazole Ring Modifications
The 1,2,3-triazole ring undergoes regioselective functionalization, particularly at the N1 and C4 positions.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 60°C, 6 hr | N1-alkylated triazole derivatives | |
| Click Chemistry | Cu(I)-catalyzed azide-alkyne | Triazole-linked conjugates |
-
Alkylation at the N1 position is facilitated by the lone pair on the triazole nitrogen, yielding derivatives with enhanced lipophilicity.
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The triazole ring serves as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling targeted bioconjugation .
Furan Carboxamide Reactivity
The furan-2-carboxamide group is prone to oxidation and electrophilic substitution.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH, 55–60°C, 3 hr | Furan → Diketone transformation | |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C, 1 hr | Nitro-furan derivatives |
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Oxidation with hydrogen peroxide converts the furan ring into a γ-diketone, altering electronic properties .
-
Nitration occurs preferentially at the C5 position of the furan ring under acidic conditions .
Methoxyphenyl Substituent Transformations
The 2-methoxyphenyl group undergoes demethylation and electrophilic aromatic substitution (EAS).
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C, 2 hr | Catechol derivative | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | Sulfonated aryl product |
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Demethylation with boron tribromide yields a catechol group, enhancing hydrogen-bonding capacity .
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Sulfonation introduces a sulfonic acid group at the para position relative to the methoxy group .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of aryl and heteroaryl components.
Key Reactions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Biaryl-linked analogs | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated derivatives |
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Suzuki coupling with arylboronic acids installs biaryl motifs at the thiadiazole C5 position.
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Buchwald–Hartwig amination introduces secondary amines to the methoxyphenyl ring .
Mechanistic Insights
-
Nucleophilic Substitution : The thiadiazole sulfur atom acts as a leaving group in SNAr reactions, enabling C5 functionalization .
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Oxidative Pathways : Furan oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy .
-
Triazole Reactivity : DFT studies indicate N1 alkylation is favored due to lower activation energy compared to C4 .
This compound’s multifunctional architecture supports a broad range of chemical transformations, making it a versatile scaffold for drug discovery and materials engineering. Further studies should explore its reactivity under photochemical and electrochemical conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Thiadiazole-Containing Compounds
- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m, ).
- Structural Similarity : Shares the 5-methyl-1,3,4-thiadiazole group.
- Functional Role : This cephalosporin analog demonstrates antibacterial activity by inhibiting penicillin-binding proteins (PBPs). The thiadiazole moiety enhances stability against β-lactamases.
- Key Difference : The target compound lacks the β-lactam ring critical for PBP binding.
Triazole-Containing Compounds
- Example : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate (Compound y, ).
- Structural Similarity : Contains a triazole-derived urea linkage.
- Functional Role : Such compounds often exhibit protease inhibitory activity (e.g., HIV-1 protease).
- Key Difference : The target compound’s 1,2,3-triazole is substituted with a 2-methoxyphenyl group, which may alter electronic properties and binding affinity.
Furan-Carboxamide Derivatives
- Example: N-[(1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide (). Structural Similarity: Shares the furan-2-carboxamide group. Functional Role: Benzodiazepine analogs with furan-carboxamide substituents are explored for anxiolytic or anticonvulsant activity.
Research Findings and Data Gaps
Crystallographic Analysis
The SHELX software suite () is widely used for small-molecule crystallography.
Pharmacological Potential
Compounds with combined triazole, thiadiazole, and furan motifs (e.g., ) are frequently investigated for:
- Antimicrobial Activity : Thiadiazoles disrupt bacterial cell wall synthesis.
- Anticancer Activity : Triazoles inhibit kinase or tubulin polymerization.
- Anti-inflammatory Activity : Furan-carboxamides modulate COX-2 enzymes.
Limitations of Available Evidence
The provided sources lack direct references to the target compound, necessitating extrapolation from structural analogs. Key data gaps include:
- Experimental Data: No IC₅₀ values, pharmacokinetic profiles, or toxicity studies.
- Synthetic Routes: No details on synthesis or yield optimization.
- Target-Specific Studies: No evidence of enzyme inhibition or receptor binding assays.
Preparation Methods
Solvent and Catalyst Screening
Comparative studies reveal that dimethylformamide (DMF) outperforms acetonitrile or THF in coupling reactions due to superior solubility of intermediates. Palladium catalysts ([Pd(PPh₃)₄] or Pd(OAc)₂) provide consistent results, whereas nickel-based catalysts show lower efficiency.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, furan-H), 7.45–7.30 (m, 4H, aromatic-H), 3.92 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₂₁H₁₈N₆O₃S [M+H]⁺ 435.1189, found 435.1193.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide, and what reagents/conditions are critical for optimizing yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic assembly. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core with 2-methoxyphenyl and methyl substituents .
- Thiadiazole cyclization : Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the 1,2,4-thiadiazole ring. highlights iodine and triethylamine in DMF as critical for cyclization and sulfur elimination .
- Amide coupling : Furan-2-carboxamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) or activated esters.
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, furan carbons at ~110–150 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to validate bond lengths/angles, particularly for the triazole-thiadiazole junction .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching C₁₈H₁₅N₅O₃S).
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC values compared to standards like ampicillin .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ and selectivity indices .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the methoxyphenyl group (e.g., replace OMe with halogens or electron-withdrawing groups) to assess impact on antimicrobial potency .
- Heterocycle replacement : Substitute thiadiazole with oxadiazole or triazole to probe ring electronegativity effects on target binding .
- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate 3D electrostatic/hydrophobic features with activity .
Q. What strategies resolve contradictions in biological data across different assay models?
- Methodological Answer :
- Standardize assay conditions : Control variables like serum concentration (e.g., FBS% in cell culture) and incubation time to reduce variability .
- Orthogonal validation : Confirm antimicrobial activity via both agar diffusion and live-cell imaging (e.g., SYTOX Green uptake) .
- Model organism comparability : Cross-test in zebrafish embryos and murine models for translational relevance .
Q. What mechanistic insights can be gained from target identification studies?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- SPR/BLI analysis : Quantify binding kinetics (kₐ/kₐ) for putative targets like DNA gyrase or tubulin .
- CRISPR-Cas9 knockouts : Validate target dependency by silencing candidate genes (e.g., topoisomerase II) and assessing resistance .
Q. How can computational methods improve the design of derivatives with reduced toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ProTox-II to forecast metabolic liabilities (e.g., CYP450 inhibition) .
- Molecular dynamics simulations : Model ligand-receptor complexes (e.g., with bacterial FabH) to optimize binding energy and minimize off-target effects .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for derivatives with modified furan substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
